

Capravirine's Resistance Profile Against HIV-1 Mutants: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1] While its clinical development was discontinued, the study of its resistance profile provides valuable insights into the mechanisms of NNRTI resistance and informs the development of future antiretroviral agents.[2] This technical guide provides a comprehensive overview of capravirine's resistance profile, including quantitative data on its activity against various HIV-1 mutants, detailed experimental protocols for resistance assessment, and visualizations of key biological and experimental processes.

Capravirine demonstrated potent in vitro antiviral activity against several HIV-1 laboratory strains and clinical isolates with EC50 values in the nanomolar range.[3][4] A key characteristic of **capravirine** is its unique resistance profile; multiple mutations in the reverse transcriptase are required to confer high-level resistance, in contrast to some other NNRTIs where a single mutation can lead to significant resistance.[1][4]

Data Presentation: Capravirine Activity Against HIV-1 Mutants



The following table summarizes the in vitro antiviral activity of **capravirine** against wild-type HIV-1 and a panel of NNRTI-resistant mutants. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 relative to the wild-type virus.

HIV-1 RT Mutation(s)	Capravirine EC50 (nM)	Fold Change in EC50	Reference
Wild-Type (NL4-3)	0.7 - 10.3	1.0	[3]
K103N	0.3	~0.4 - 4.2	[4]
L100I	Maintained Activity	-	[4]
Y181C	4.2	~0.6 - 5.9	[3][4]
V106A	Maintained Activity	-	[4]
V106A/Y181C	Maintained Potent Activity	-	[4]
Selected Mutations (in various combinations)			
L100I, Y181C, G190E, L234I	High-level resistance	>22	[3][4]
K101R/E, K103T, V106A/I, V108I	Multiple substitutions led to resistance	-	[3]
E138K, T139K, A158T, V179D/I/G	Multiple substitutions led to resistance	-	[3]
Y188D, V189I, G190A, F227C	Multiple substitutions led to resistance	-	[3]
W229R, L234F, M230I/L, P236H/T	Multiple substitutions led to resistance	-	[3]

Experimental Protocols In Vitro Selection of Capravirine-Resistant HIV-1



This protocol describes the methodology for selecting for **capravirine**-resistant HIV-1 variants through serial passage in cell culture.[3]

Objective: To identify the genetic mutations in HIV-1 reverse transcriptase that confer resistance to **capravirine**.

Materials:

- HIV-1 laboratory strains (e.g., HIV-1 NL4-3, HIV-1 IIIB)
- Permissive cell line (e.g., MT-2 cells, PM1 cells)
- Capravirine (CPV)
- Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- HIV-1 p24 antigen ELISA kit
- PCR reagents for amplification of the reverse transcriptase gene
- DNA sequencing reagents and equipment

Procedure:

- Initiation of Culture: Seed permissive cells in a 96-well plate. Infect the cells with a known amount of wild-type HIV-1.
- Drug Escalation: Add **capravirine** to the culture at a starting concentration equal to the EC50 of the wild-type virus.
- Virus Propagation and Monitoring: Culture the virus in the presence of capravirine. Monitor virus replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.



- Subculturing: When the p24 antigen level in the drug-treated culture is comparable to that of the no-drug control, harvest the cell-free supernatant containing the virus.
- Increasing Drug Concentration: Use the harvested virus to infect fresh cells in a new 96-well plate. Double the concentration of **capravirine** in the new culture.
- Iterative Selection: Repeat steps 3-5 for multiple passages, gradually increasing the **capravirine** concentration.
- Genotypic Analysis: When the virus is able to replicate in the presence of high
 concentrations of capravirine (e.g., >100-fold the initial EC50), isolate the viral RNA from the
 culture supernatant.
- RT Gene Sequencing: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations.

Phenotypic Susceptibility Assay

This protocol details the method for determining the susceptibility of HIV-1 variants to capravirine.[5]

Objective: To quantify the antiviral activity of **capravirine** against different HIV-1 strains by determining the EC50 value.

Materials:

- Recombinant HIV-1 variants (containing specific RT mutations)
- Permissive cell line (e.g., TZM-bl)
- Capravirine (CPV)
- Cell culture medium
- 96-well cell culture plates
- Luciferase assay reagent



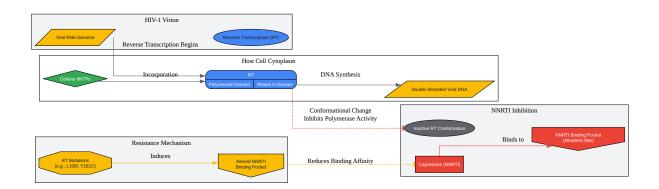
Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
- Drug Dilution Series: Prepare a serial dilution of **capravirine** in cell culture medium.
- Infection: Add the recombinant HIV-1 variants to the cells in the presence of the different concentrations of **capravirine**. Include a no-drug control.
- Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
- Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.
- Data Analysis: Plot the percentage of inhibition of luciferase activity against the log of the capravirine concentration.
- EC50 Determination: Calculate the EC50 value, which is the concentration of **capravirine** that inhibits viral replication by 50%, using a non-linear regression analysis.
- Fold Change Calculation: Determine the fold change in susceptibility by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Mandatory Visualization HIV-1 Reverse Transcription and NNRTI Inhibition



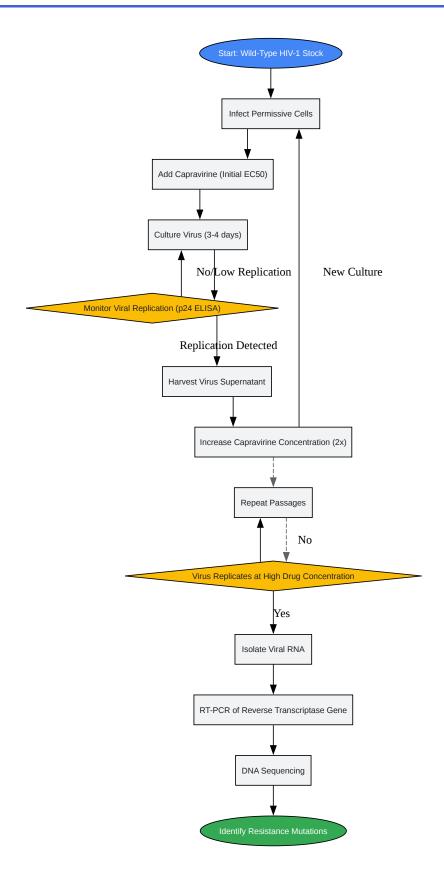


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Caption: Mechanism of HIV-1 RT inhibition by capravirine and resistance.

Experimental Workflow for In Vitro Selection of Drug Resistance





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Caption: Workflow for in vitro selection of capravirine-resistant HIV-1.



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